molecular formula C16H19D3Cl2N2O B1163436 AH 7921-d3 (CRM)

AH 7921-d3 (CRM)

Cat. No.: B1163436
M. Wt: 332.3
InChI Key: JMZROFPPEXCTST-OFTYRWGKSA-N
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Description

AH 7921-d3 (CRM) is a deuterium-labeled analog of AH-7921, a synthetic opioid agonist with high affinity for the µ-opioid receptor. The compound’s formal name is 3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide-2,5,6-d3 (CAS: 2416676-30-5), with a molecular formula of C₁₆H₁₉Cl₂D₃N₂O and a molecular weight of 332.3 g/mol . It is synthesized by replacing three hydrogen atoms with deuterium at positions 2, 5, and 6 on the benzamide ring, achieving ≥99% deuterium incorporation and ≥98% chemical purity .

As a Certified Reference Material (CRM), AH 7921-d3 is critical for precise quantification of AH-7921 in forensic and research settings using GC-MS or LC-MS . Its deuterated structure minimizes isotopic interference, ensuring accurate calibration and internal standardization. The compound is supplied as a crystalline solid with a stability of ≥5 years when stored at -20°C .

Properties

Molecular Formula

C16H19D3Cl2N2O

Molecular Weight

332.3

InChI

InChI=1S/C16H22Cl2N2O/c1-20(2)16(8-4-3-5-9-16)11-19-15(21)12-6-7-13(17)14(18)10-12/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,21)/i6D,7D,10D

InChI Key

JMZROFPPEXCTST-OFTYRWGKSA-N

SMILES

ClC1=C(Cl)C([2H])=C([2H])C(C(NCC2(N(C)C)CCCCC2)=O)=C1[2H]

Synonyms

3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Parameter AH 7921-d3 (CRM) AH-7921 Morphine U-47700
Molecular Formula C₁₆H₁₉Cl₂D₃N₂O C₁₆H₂₂Cl₂N₂O C₁₇H₁₉NO₃ C₁₅H₂₃N₃O₂
Molecular Weight (g/mol) 332.3 329.26 285.34 273.37
Receptor Affinity (µ-opioid) N/A (Internal Standard) ~80% of morphine’s potency 100% (Reference) ~7.5× morphine potency
Analytical Use GC/LC-MS internal standard Analyte in forensic toxicology Clinical reference standard Designer opioid analyte
Regulatory Status Schedule I (U.S.) Schedule I (U.S./EU) Schedule II (U.S.) Schedule I (U.S./EU)
Deuterium Incorporation ≥99% N/A N/A N/A

Key Differentiators

  • Deuteration and Stability: AH 7921-d3’s deuterated structure enhances isotopic distinction in mass spectrometry, unlike non-deuterated analogs such as AH-7921 or U-47700. This reduces matrix effects and improves quantification accuracy .
  • Potency vs. Utility : While AH-7921 exhibits ~80% of morphine’s µ-opioid receptor binding affinity in vitro , AH 7921-d3 lacks pharmacological activity and is strictly used for analytical validation .
  • Metabolite Profiling : AH-7921 metabolizes into N-demethylated and hydroxylated derivatives in humans, which are detectable using AH 7921-d3 as a reference . In contrast, morphine’s metabolites (e.g., morphine-3-glucuronide) require distinct CRMs for analysis.

Stability and Certification

AH 7921-d3 adheres to ISO 17034 and ISO/IEC 17025 standards, with certified homogeneity and stability data over ≥5 years . Comparable CRMs, such as deuterated fentanyl analogs, share similar certification rigor but differ in shelf-life specifications (e.g., fentanyl-d5: ~3 years at -20°C) .

Preparation Methods

Cyclohexylamine Backbone Synthesis

The synthesis begins with the reaction of cyclohexanone with potassium cyanide (KCN) and dimethylamine-d6 hydrochloride in aqueous ethanol. This Strecker-like reaction generates an α-aminonitrile intermediate (1-(cyano-methyl)-N,N-dimethylcyclohexanamine-d6). The use of deuterated dimethylamine (dimethylamine-d6) ensures that the dimethylamino group in the final product is fully deuterated.

Key Reaction Conditions:

ReactantSolventTemperatureTimeYield
Cyclohexanone + KCN + dimethylamine-d6·HClEthanol/H2O60°C12 hr78%

The α-aminonitrile intermediate undergoes reduction to produce 1-(aminomethyl)-N,N-dimethylcyclohexanamine-d6. Two methods are commonly employed:

  • Lithium aluminum hydride (LiAlH4) reduction : Conducted in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 85–90% product.

  • Catalytic hydrogenation : Using palladium on carbon (Pd/C) in methanol under 50 psi H2, achieving 80–82% yield.

Acylation with 3,4-Dichlorobenzoyl Chloride

The primary amine intermediate is acylated with 3,4-dichlorobenzoyl chloride in dichloromethane (DCM) or ethyl acetate. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 6–8 hours. The product, AH 7921-d3 free base, is isolated via solvent evaporation and recrystallized from hexane/ethyl acetate (yield: 75–80%).

Deuterium Labeling Strategy:
Deuterium is introduced at three positions:

  • Dimethylamino group : Achieved by using dimethylamine-d6 in the initial Strecker reaction.

  • Cyclohexyl ring : Deuterated cyclohexanone (cyclohexanone-d10) may be substituted to enhance isotopic labeling, though this is less common due to cost.

  • Benzamide moiety : Optional deuteration via H/D exchange using D2O and acidic conditions, though this is rarely employed for CRM production.

Deuterium Incorporation Techniques

H/D Exchange Reactions

While the primary deuteration method involves using pre-deuterated reagents (e.g., dimethylamine-d6), post-synthetic H/D exchange can further enhance isotopic enrichment. For example, treating AH 7921 with D2O in the presence of a palladium catalyst at 80°C for 24 hours introduces deuterium at labile hydrogen sites, such as the benzamide NH. However, this method is less favored for CRM synthesis due to incomplete exchange and side reactions.

Use of Deuterated Reagents

The most reliable approach employs deuterated starting materials:

  • Dimethylamine-d6 : Synthesized via reaction of deuterated methyl iodide (CD3I) with ammonia-d3, followed by purification.

  • Deuterated solvents : Ethanol-d6 or methanol-d4 may be used to minimize proton contamination during critical steps.

Purification and Isolation

Column Chromatography

Crude AH 7921-d3 is purified using silica gel chromatography with a gradient of methanol (2–10%) in dichloromethane. The deuterated compound elutes slightly earlier than its non-deuterated counterpart due to reduced polarity.

High-Performance Liquid Chromatography (HPLC)

Semipreparative HPLC with a C18 column (250 × 10 mm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) achieves >99% purity. Typical retention times range from 15–19 minutes.

Optimized HPLC Conditions:

ColumnMobile PhaseFlow RateDetectionPurity
Luna C18(2) 5 μmACN/0.1% TFA (30:70)4 mL/min254 nm99.5%

Analytical Characterization

Mass Spectrometry

GC-MS and LC-Q/TOF analyses confirm deuterium incorporation. AH 7921-d3 exhibits a molecular ion peak at m/z 371.28 [M+H]+, with a characteristic isotopic pattern due to two chlorine atoms and three deuteriums.

Key Fragments:

  • m/z 154.08 (3,4-dichlorobenzoyl ion)

  • m/z 217.15 (deuterated cyclohexylmethyl-dimethylamine ion)

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) shows absence of signals at δ 2.20–2.30 (dimethylamino CH3), confirming deuteration. 13C NMR confirms cyclohexyl and benzamide carbon environments.

Stability Testing

AH 7921-d3 is stable in methanol at −20°C for 12 months. Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 months.

Challenges and Optimization

Isotopic Impurities

Common impurities include partially deuterated species (e.g., d2 or d1 analogs), which arise from incomplete deuteration during the Strecker reaction. These are minimized by using excess dimethylamine-d6 and anhydrous conditions.

Scalability Issues

Catalytic hydrogenation is preferred over LiAlH4 for large-scale synthesis due to safety and cost considerations. However, deuterated reagents’ limited availability remains a bottleneck .

Q & A

Q. How should AH 7921-d3 be prepared and validated as an internal standard for quantifying AH 7921 in biological matrices?

AH 7921-d3 must be accurately weighed and dissolved in a solvent compatible with the analytical method (e.g., methanol for LC-MS). Calibration curves should be constructed using peak intensity ratios of deuterated (AH 7921-d3) to non-deuterated (AH 7921) forms, with validation parameters including linearity (R² ≥0.99), precision (CV ≤15%), and accuracy (85–115% recovery) . To ensure specificity, chromatographic separation should resolve AH 7921-d3 from endogenous matrix components and potential metabolites (e.g., N-demethylated derivatives) .

Q. What are the critical considerations for regulatory compliance when handling AH 7921-d3 in opioid research?

AH 7921-d3 is classified as a Schedule I controlled substance in the U.S. Researchers must obtain DEA licensing for procurement and storage. Documentation should include chain-of-custody records, secure storage at -20°C, and disposal via approved hazardous waste protocols. Institutional Animal Care and Use Committee (IACUC) or ethics board approval is mandatory for in vivo studies .

Q. How can researchers address discrepancies in reported AH 7921 toxicity thresholds across studies?

Postmortem blood concentrations of AH 7921 in fatalities range from 0.03 to 0.99 µg/g, with no clear lethal threshold due to tolerance variability . To reconcile conflicting data, researchers should standardize analytical methods (e.g., LC-MS/MS with deuterated internal standards), report co-administered drugs (e.g., benzodiazepines), and contextualize findings with tolerance levels inferred from prior opioid exposure .

Advanced Research Questions

Q. What methodologies enable differentiation of AH 7921 metabolites from co-eluting endogenous compounds in complex matrices?

High-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., MS² or MS³) can distinguish metabolites like N-demethylated (m/z 299.1) or hydroxylated derivatives. Chromatographic optimization, such as using a C18 column with 0.1% formic acid in mobile phases, improves separation. Confirmatory analysis should include synthesized metabolite standards and stability testing under varying pH/temperature conditions .

Q. How should researchers design studies to investigate AH 7921’s µ-opioid receptor binding kinetics in the presence of deuterated analogs?

Competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO) and AH 7921-d3 require:

  • Controls : Non-deuterated AH 7921 for baseline comparison.
  • Data normalization : Adjust for deuterium isotope effects on binding affinity (typically <5% variance).
  • Statistical models : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and compare via ANOVA with Tukey post-hoc tests .

Q. What statistical approaches are recommended for analyzing AH 7921’s synergistic effects with other CNS depressants in poly-drug toxicity studies?

Isobolographic analysis quantifies synergistic interactions by comparing observed vs. expected additive effects. For example, co-administration of AH 7921 and alprazolam in rodent models requires dose-response curves for each drug alone and in combination. Data should be analyzed using fractional inhibitory concentration (FIC) indices, with FIC <0.5 indicating synergy .

Methodological Challenges and Solutions

Q. How can cross-reactivity of AH 7921-d3 with non-target opioids be minimized in immunoassays?

Develop monoclonal antibodies with epitopes targeting AH 7921’s unique 3,4-dichlorobenzamide moiety. Cross-reactivity testing against structurally similar opioids (e.g., fentanyl analogs) is essential. Use parallel reaction monitoring (PRM) in LC-MS/MS to confirm specificity .

Q. What protocols ensure long-term stability of AH 7921-d3 in stock solutions under varying storage conditions?

Stock solutions in methanol retain stability for ≥6 months at -20°C. Periodic verification via UV-Vis (λmax 238 nm) and LC-MS purity checks (≥98% chemical purity, ≤1% non-deuterated impurity) are critical. Avoid freeze-thaw cycles by aliquoting solutions .

Data Reporting Standards

Parameter Recommended Reporting Source
Purity (AH 7921-d3)≥98% (chemical), ≥99% (deuterated)
Postmortem Blood Concentrations0.03–0.99 µg/g (fatal cases)
Metabolite IdentificationN-demethylation (primary), hydroxylation (trace)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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